3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
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Overview
Description
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it has been shown to interfere with DNA replication and cell cycle progression, ultimately triggering cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-aryl-1-benzotriazole-1-yl-acrylonitrile: This compound shares the benzotriazole moiety and has shown similar anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
What sets 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is C15H14N4O3 with a molecular weight of approximately 298.30 g/mol. The compound features a benzotriazole moiety that is known for its diverse biological activities, including antifungal and anticancer properties.
Antifungal Activity
Recent studies have indicated that benzotriazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains. In one study, the inhibition of ergosterol biosynthesis was noted, which is crucial for fungal cell membrane integrity. The compound demonstrated a dose-dependent reduction in ergosterol content, indicating its potential as an antifungal agent .
Anticancer Properties
The anticancer potential of benzotriazole derivatives has also been explored extensively. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Research has shown that benzotriazole derivatives can act as inhibitors for various aminopeptidases, which are enzymes involved in protein digestion and metabolism. This inhibition could have implications for cancer treatment, as it may affect tumor growth and metastasis .
Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of a related benzotriazole compound revealed that at concentrations ranging from 7.8 µg/mL to 15.6 µg/mL, significant inhibition of fungal growth was observed against Fusarium verticillioides. The reduction in ergosterol content was approximately 40% at lower concentrations and up to 80% at higher concentrations .
Study 2: Anticancer Activity
In another investigation, the compound's effect on cancer cell lines was assessed using the MTT assay to determine cell viability. The results indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 values of 20 µg/mL for HeLa cells) compared to untreated controls .
Research Findings Summary Table
Activity | Mechanism | Target | IC50/Effective Concentration |
---|---|---|---|
Antifungal | Inhibition of ergosterol biosynthesis | Fusarium verticillioides | 7.8 - 15.6 µg/mL |
Anticancer | Induction of apoptosis via caspase activation | HeLa and MCF-7 cell lines | 20 µg/mL |
Enzyme Inhibition | Inhibition of aminopeptidases | Various metabolic pathways | Not specified |
Properties
Molecular Formula |
C16H14N6O3 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14N6O3/c23-16(9-10-21-15-4-2-1-3-14(15)18-20-21)19-17-11-12-5-7-13(8-6-12)22(24)25/h1-8,11H,9-10H2,(H,19,23)/b17-11+ |
InChI Key |
OCSWWQSXZFQHOM-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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